molecular formula C14H24O2 B1245945 Pteroenone

Pteroenone

Cat. No.: B1245945
M. Wt: 224.34 g/mol
InChI Key: DVSSWRPHWSGOFM-FNHOOIRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pteroenone is a natural product found in Clione limacina with data available.

Scientific Research Applications

Ecological Role in Marine Biology

Pteroenone, a linear β-hydroxyketone, was isolated from the tissues of the Antarctic pteropod Clione antarctica. This compound plays a significant ecological role as an antifeedant, deterring predation by Antarctic fish such as Pagothenia borchgrevinki and Pseudotrematomas bernacchii. Interestingly, the primary prey of C. antarctica, Limacina helicina, does not contain this compound, suggesting C. antarctica synthesizes it independently. This discovery marks the first example of a defensive secondary metabolite in a pelagic gastropod (Bryan et al., 1995).

Synthesis and Chemical Analysis

The synthesis of this compound and its stereoisomers was accomplished using anti-/syn-selective aldol reactions. These synthesized compounds, however, exhibited no antifeedant activity against a general benthic Antarctic fish, indicating a specific ecological interaction with Clione antarctica's natural predators (Asao et al., 2010).

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one

InChI

InChI=1S/C14H24O2/c1-6-8-13(15)12(5)14(16)11(4)9-10(3)7-2/h7,9,12,14,16H,6,8H2,1-5H3/b10-7+,11-9+/t12-,14+/m0/s1

InChI Key

DVSSWRPHWSGOFM-FNHOOIRLSA-N

Isomeric SMILES

CCCC(=O)[C@H](C)[C@@H](/C(=C/C(=C/C)/C)/C)O

Canonical SMILES

CCCC(=O)C(C)C(C(=CC(=CC)C)C)O

Synonyms

pteroenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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